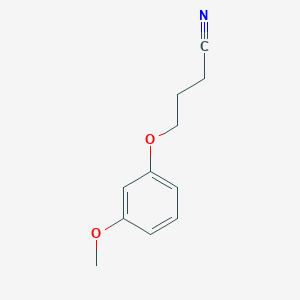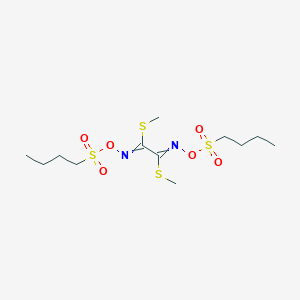
1H-Benzimidazole, 2,2'-methylenebis[5-(2-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 2,2’-methylenebis[5-(2-pyrimidinyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of two benzimidazole units linked by a methylene bridge and substituted with pyrimidinyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2,2’-methylenebis[5-(2-pyrimidinyl)- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution . The reaction can also proceed through the reaction with aromatic or aliphatic aldehydes . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1H-Benzimidazole, 2,2’-methylenebis[5-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 2,2’-methylenebis[5-(2-pyrimidinyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2,2’-methylenebis[5-(2-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, its antiparasitic activity is attributed to its ability to interfere with the energy metabolism of parasites, leading to their death .
Comparación Con Compuestos Similares
Similar Compounds
Albendazole: A benzimidazole derivative used as an anthelmintic.
Mebendazole: Another benzimidazole derivative with similar antiparasitic properties.
Thiabendazole: Known for its antifungal and anthelmintic activities.
Uniqueness
1H-Benzimidazole, 2,2’-methylenebis[5-(2-pyrimidinyl)- is unique due to its specific structure, which includes two benzimidazole units linked by a methylene bridge and substituted with pyrimidinyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
648415-42-3 |
|---|---|
Fórmula molecular |
C23H16N8 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
6-pyrimidin-2-yl-2-[(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C23H16N8/c1-7-24-22(25-8-1)14-3-5-16-18(11-14)30-20(28-16)13-21-29-17-6-4-15(12-19(17)31-21)23-26-9-2-10-27-23/h1-12H,13H2,(H,28,30)(H,29,31) |
Clave InChI |
OXUPRGCTDCLJNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide](/img/structure/B12591118.png)

![4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate](/img/structure/B12591129.png)
![2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine](/img/structure/B12591137.png)


![Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate](/img/structure/B12591150.png)


![5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12591164.png)

![Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-](/img/structure/B12591177.png)

